molecular formula C10H8BrClO B13982329 1-(3-Bromophenyl)cyclopropanecarbonyl chloride CAS No. 597563-14-9

1-(3-Bromophenyl)cyclopropanecarbonyl chloride

Cat. No.: B13982329
CAS No.: 597563-14-9
M. Wt: 259.52 g/mol
InChI Key: XEJWKBAEERWYDZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H8BrClO. It is a derivative of cyclopropane, featuring a bromophenyl group attached to the cyclopropane ring and a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)cyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxylic acid in the presence of a base, followed by chlorination using thionyl chloride (SOCl2) to introduce the carbonyl chloride group . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromophenyl)cyclopropanecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropanecarbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of new compounds. The bromophenyl group can participate in aromatic substitution reactions, further diversifying its chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)cyclopropanecarbonyl chloride
  • 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonyl chloride
  • 1-(4-Nitrophenyl)cyclopropanecarbonyl chloride

Uniqueness

1-(3-Bromophenyl)cyclopropanecarbonyl chloride is unique due to the presence of the bromine atom on the phenyl ring, which imparts specific reactivity and properties. The cyclopropane ring adds strain and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJWKBAEERWYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248683
Record name 1-(3-Bromophenyl)cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597563-14-9
Record name 1-(3-Bromophenyl)cyclopropanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597563-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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